molecular formula C17H19NO3S B12481380 2-(Naphthalen-2-ylsulfonyl)-1-(piperidin-1-yl)ethanone

2-(Naphthalen-2-ylsulfonyl)-1-(piperidin-1-yl)ethanone

Cat. No.: B12481380
M. Wt: 317.4 g/mol
InChI Key: DDUFRQJLAKRGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-ylsulfonyl)-1-(piperidin-1-yl)ethanone is an organic compound that features a naphthalene ring, a sulfonyl group, and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-ylsulfonyl)-1-(piperidin-1-yl)ethanone typically involves the following steps:

    Formation of the sulfonyl chloride: The naphthalene-2-sulfonyl chloride can be prepared by reacting naphthalene with chlorosulfonic acid.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine to form the sulfonamide.

    Acylation: The final step involves the acylation of the sulfonamide with an appropriate acylating agent to form the ethanone derivative.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the naphthalene ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The sulfonyl group can participate in various substitution reactions, potentially forming new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products will depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry might investigate this compound for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-ylsulfonyl)-1-(morpholin-4-yl)ethanone: Similar structure but with a morpholine ring instead of piperidine.

    2-(Naphthalen-2-ylsulfonyl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine ring.

Uniqueness

The uniqueness of 2-(Naphthalen-2-ylsulfonyl)-1-(piperidin-1-yl)ethanone might lie in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

2-naphthalen-2-ylsulfonyl-1-piperidin-1-ylethanone

InChI

InChI=1S/C17H19NO3S/c19-17(18-10-4-1-5-11-18)13-22(20,21)16-9-8-14-6-2-3-7-15(14)12-16/h2-3,6-9,12H,1,4-5,10-11,13H2

InChI Key

DDUFRQJLAKRGMS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.